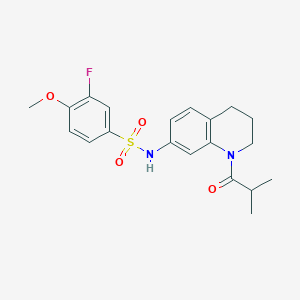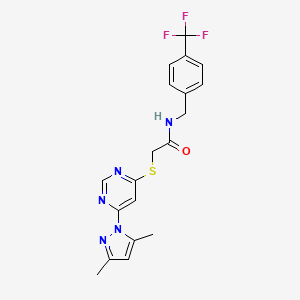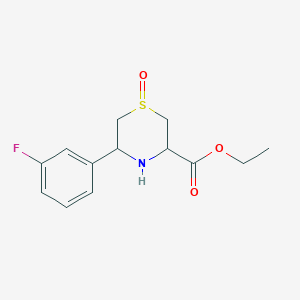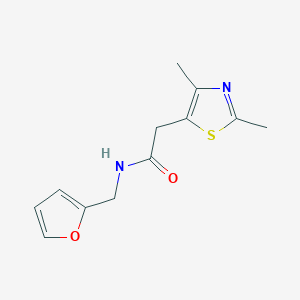
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. It is primarily used to measure cell viability and proliferation, making it an essential tool for studying cell biology and drug discovery.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- A study on the synthesis and crystal structure of related compounds shows the characterization of these compounds using various spectroscopic methods and single-crystal X-ray diffraction. The research indicates that the molecules feature intramolecular hydrogen bonding and weak interactions that contribute to their structural stability. These characteristics are crucial for understanding the compound's potential applications in material science and drug design (Hu Jingqian et al., 2016).
Biological Activities
- Research into the biological activities of compounds structurally related to 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide has revealed moderate herbicidal and fungicidal properties. These findings suggest potential agricultural applications, offering a foundation for developing new pesticides (Hu Jingqian et al., 2016).
Anticancer Activities
- Another study on derivatives of similar compounds focused on their synthesis and evaluation against a panel of human tumor cell lines. Some derivatives exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (M. Duran & Ş. Demirayak, 2012).
Antimicrobial and Antiprotozoal Agents
- Further investigations into the antimicrobial and antiprotozoal properties of compounds related to this compound have identified several with significant activity against Helicobacter pylori and protozoal pathogens. These findings suggest potential for developing new treatments for infections caused by these organisms (Y. Katsura et al., 1997; M. Ismail et al., 2004).
Anticonvulsant Activities
- A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, structurally related to the target compound, demonstrated excellent protection against electroshock-induced seizures in mice, suggesting potential as anticonvulsant agents. This research opens avenues for the development of new treatments for epilepsy (H. Kohn et al., 1993).
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURINEXOBOKOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

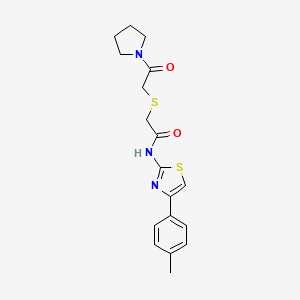

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
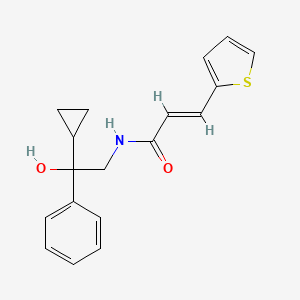

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
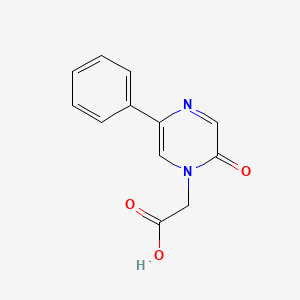
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
